molecular formula C22H21N3OS B11705237 (5E)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-1-phenyl-2-thioxoimidazolidin-4-one

(5E)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B11705237
M. Wt: 375.5 g/mol
InChI Key: GATWULHJBZSAEG-FMQUCBEESA-N
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Description

5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of quinoline, imidazolidine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline and imidazolidine precursors. One common method involves the condensation of 1-ethyl-6-methylquinoline-2-carbaldehyde with 3-methyl-1-phenyl-2-thiohydantoin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as drugs. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-THIOHYDANTOIN
  • **5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-2-ONE

Uniqueness

The uniqueness of 5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-METHYL-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

(5E)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H21N3OS/c1-4-24-18-12-10-15(2)14-16(18)11-13-19(24)20-21(26)23(3)22(27)25(20)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3/b20-19+

InChI Key

GATWULHJBZSAEG-FMQUCBEESA-N

Isomeric SMILES

CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)N3C4=CC=CC=C4)C)C=C(C=C2)C

Canonical SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C4=CC=CC=C4)C)C=C(C=C2)C

Origin of Product

United States

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